molecular formula C22H28O2S B14627185 {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid CAS No. 54997-34-1

{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid

Cat. No.: B14627185
CAS No.: 54997-34-1
M. Wt: 356.5 g/mol
InChI Key: XHDMZQXHPLXZIU-UHFFFAOYSA-N
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Description

{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a phenylacetic acid moiety substituted with an octylphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 4-octylphenylthiol with 2-bromo-phenylacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenylacetic acid moiety may interact with receptors or enzymes involved in metabolic pathways, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid: Similar structure but with a chlorophenyl group instead of an octylphenyl group.

    {2-[(4-Methylphenyl)sulfanyl]phenyl}acetic acid: Similar structure but with a methylphenyl group instead of an octylphenyl group.

Uniqueness

The presence of the octyl group in {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid imparts unique hydrophobic properties, which can influence its solubility, bioavailability, and interaction with biological membranes

Properties

CAS No.

54997-34-1

Molecular Formula

C22H28O2S

Molecular Weight

356.5 g/mol

IUPAC Name

2-[2-(4-octylphenyl)sulfanylphenyl]acetic acid

InChI

InChI=1S/C22H28O2S/c1-2-3-4-5-6-7-10-18-13-15-20(16-14-18)25-21-12-9-8-11-19(21)17-22(23)24/h8-9,11-16H,2-7,10,17H2,1H3,(H,23,24)

InChI Key

XHDMZQXHPLXZIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O

Origin of Product

United States

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